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molecular formula C14H12N4O6 B8539938 Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate

Cat. No. B8539938
M. Wt: 332.27 g/mol
InChI Key: NYGYORXJYHUSOR-UHFFFAOYSA-N
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Patent
US06933311B2

Procedure details

Methyl 4-amino-1H-indazole-1-carboxylate (1.9 g, 10 mmol) and 1-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}oxy)-2,5-pyrrolidinedione (2.8 g, 11 mmol) were combined in acetonitrile (100 mL), stirred for 48 hours at ambient temperature, and filtered. The filter cake was washed with acetonitrile (10 mL) and dried under reduced pressure at ambient temperature to provide the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[C:11]([O:13][CH3:14])=[O:12].[O:15]=[C:16]1[CH2:20][CH2:19][C:18](=[O:21])[N:17]1[O:22][C:23](ON1C(=O)CCC1=O)=[O:24]>C(#N)C>[O:15]=[C:16]1[CH2:20][CH2:19][C:18](=[O:21])[N:17]1[O:22][C:23]([NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[C:11]([O:13][CH3:14])=[O:12])=[O:24]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
NC1=C2C=NN(C2=CC=C1)C(=O)OC
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
O=C1N(C(CC1)=O)OC(=O)ON1C(CCC1=O)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with acetonitrile (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at ambient temperature

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(=O)NC1=C2C=NN(C2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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